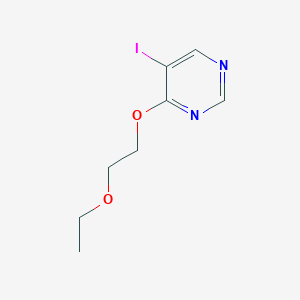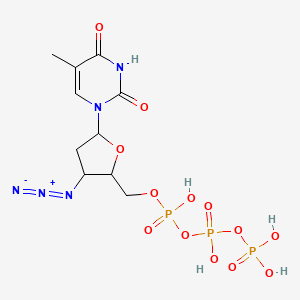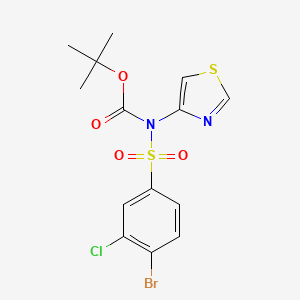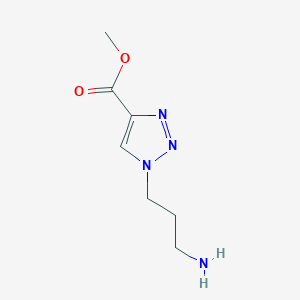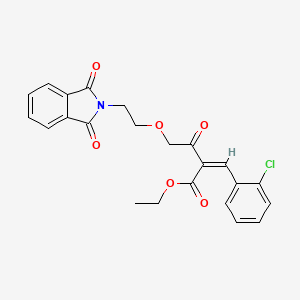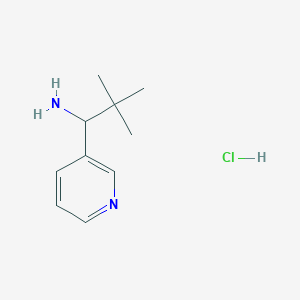![molecular formula C14H13F2N B12075370 {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine](/img/structure/B12075370.png)
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine is an organic compound characterized by the presence of a difluorophenyl group attached to a phenylmethylamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzene and benzylamine.
Formation of Intermediate: The 2,6-difluorobenzene undergoes a Friedel-Crafts alkylation with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-(2,6-difluorophenyl)benzyl chloride.
Amination: The intermediate 4-(2,6-difluorophenyl)benzyl chloride is then reacted with methylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: Used in the development of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism by which {[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, altering their activity. The difluorophenyl group can enhance binding affinity and selectivity towards certain biological targets, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[4-(2,6-Dichlorophenyl)phenyl]methyl}(methyl)amine
- {[4-(2,6-Dimethylphenyl)phenyl]methyl}(methyl)amine
- {[4-(2,6-Difluorophenyl)phenyl]ethyl}(methyl)amine
Uniqueness
{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.
Eigenschaften
Molekularformel |
C14H13F2N |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
1-[4-(2,6-difluorophenyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C14H13F2N/c1-17-9-10-5-7-11(8-6-10)14-12(15)3-2-4-13(14)16/h2-8,17H,9H2,1H3 |
InChI-Schlüssel |
XCFCQSAOGZUTSB-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=C(C=C1)C2=C(C=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






